molecular formula C21H15BrN6O2 B2909871 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1030100-20-9

5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2909871
CAS No.: 1030100-20-9
M. Wt: 463.295
InChI Key: LJOZJHWJARNKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 1,2,4-oxadiazole moiety substituted with a 4-bromophenyl group at position 3 and a 4-methylphenyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₉H₁₅BrN₄O, with a monoisotopic mass of 394.0429 and an average mass of 395.26 g/mol .

Properties

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOZJHWJARNKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the reaction of an appropriate nitrile with hydroxylamine hydrochloride under acidic conditions.

    Coupling reactions: The oxadiazole intermediate is then coupled with a pyrazolo[3,4-d]pyrimidin-4-one derivative through a series of condensation reactions, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In medicinal chemistry, 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and inflammatory disorders.

Industry

Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares the target compound with pyrazolo[3,4-d]pyrimidin-4-one derivatives sharing analogous scaffolds or substituents, focusing on biological activity, pharmacokinetics, and structural modifications.

Anticancer Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives are widely explored as kinase inhibitors. Key comparisons include:

Compound Name/Structure Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Target/Cell Line Reference
Target Compound 3-(4-Bromophenyl)-1,2,4-oxadiazole; 4-methylphenyl Not reported N/A
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) 4-Nitrobenzylideneamino; phenyl IC₅₀ = 11 µM MCF-7 breast cancer
Compound 11j (Quinoline-fused pyrazolo[3,4-d]pyrimidin-4-one) Quinoline scaffold; PDE5 inhibition IC₅₀ = 0.8 µM (PDE5) Prostate cancer cells
  • Key Findings: Compound 10e exhibited potent activity against MCF-7 cells, attributed to the electron-deficient 4-nitrobenzylideneamino group enhancing DNA intercalation . The quinoline-fused derivative 11j demonstrated dual PDE5 inhibition and apoptosis induction, highlighting the impact of fused aromatic systems on target selectivity .

Antifungal Activity

Substituents at positions 5 and 6 significantly influence antifungal potency:

Compound Name/Structure Substituents/Modifications Biological Activity (EC₅₀) Pathogen Reference
Target Compound 3-(4-Bromophenyl)-1,2,4-oxadiazole; 4-methylphenyl Not reported N/A
5-(2-Chloroethyl)-1-phenyl-6-(pyridin-4-yl)-pyrazolo[3,4-d]pyrimidin-4-one (8IIId) 2-Chloroethyl; pyridin-4-yl EC₅₀ = 1.93 mg/L Valsa mali
Pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one (6c, 6g, 6i) Triazolo-pyrimidine fusion 100% inhibition at 50 mg/L Sclerotinia spp.
  • Key Findings :
    • The chloroethyl and pyridinyl groups in 8IIId improved binding to fungal cytochrome P450 enzymes, surpassing boscalid’s efficacy .
    • Triazolo-fused derivatives (e.g., 6c ) achieved complete inhibition of Sclerotinia via disruption of cell membrane integrity .

Anti-Inflammatory Activity

Lipophilicity (C log P) correlates with anti-inflammatory efficacy:

Compound Name/Structure Substituents/Modifications C log P % Inhibition (Edema) Ulcerogenicity Reference
Target Compound 3-(4-Bromophenyl)-1,2,4-oxadiazole; 4-methylphenyl ~3.5* Not reported N/A
11e: 5-{[4-(4-Bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2-ylidene]amino}-6-methyl-1-phenyl derivative Thiazole; 4-bromo/4-chlorophenyl 4.2 85% (3h) Low
11f: 3,4-Bis(4-chlorophenyl) analog Bis(4-chlorophenyl) 4.8 88% (3h) Moderate
  • Key Findings :
    • Thiazole-containing derivatives (11e , 11f ) showed activity comparable to indomethacin, with 11e having minimal ulcerogenic effects due to balanced lipophilicity (C log P = 4.2) .

Pharmacokinetic Properties

Pyrazolo[3,4-d]pyrimidin-4-ones often exhibit poor aqueous solubility. Nanoformulations address this limitation:

Compound Name/Structure Formulation Solubility Improvement Bioavailability Reference
Target Compound Unmodified Poor Not reported
LP-2 (Liposomal pyrazolo[3,4-d]pyrimidin-4-one) Liposomal 12-fold increase 58% (IV)
Albumin-nanoparticle encapsulated derivatives Albumin nanoparticles 8-fold increase 42% (Oral)
  • Key Findings: Liposomal encapsulation (LP-2) enhanced solubility and sustained release, making it viable for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.